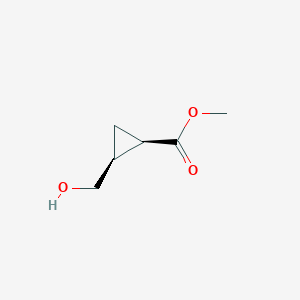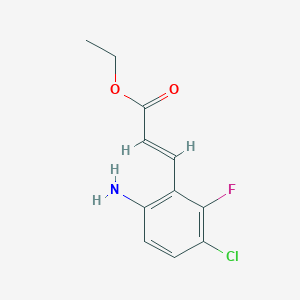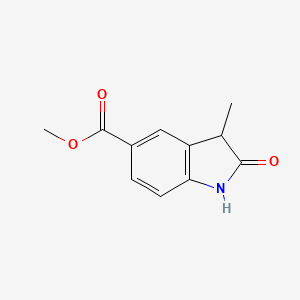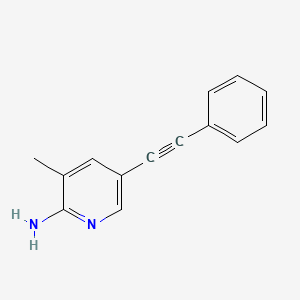
3-Methyl-5-(phenylethynyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(phenylethynyl)pyridin-2-amine is an organic compound with the molecular formula C14H12N2 It is a derivative of pyridine, featuring a methyl group at the 3-position, a phenylethynyl group at the 5-position, and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(phenylethynyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
For instance, the synthesis may start with 3-methyl-2-aminopyridine, which undergoes a halogenation reaction to introduce a halide group at the 5-position. This intermediate can then be subjected to a Suzuki-Miyaura coupling reaction with phenylacetylene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(phenylethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-(phenylethynyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(phenylethynyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
Uniqueness
3-Methyl-5-(phenylethynyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 5-position and the amine group at the 2-position allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-methyl-5-(2-phenylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C14H12N2/c1-11-9-13(10-16-14(11)15)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3,(H2,15,16) |
Clave InChI |
BBBIBRPCYWSXQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



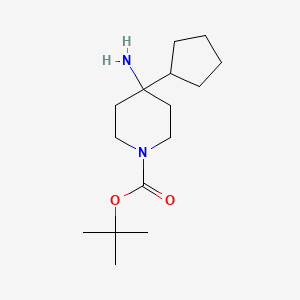
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
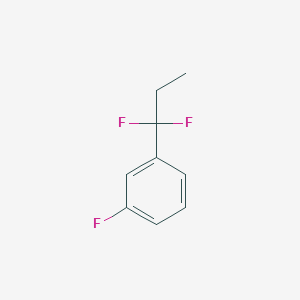
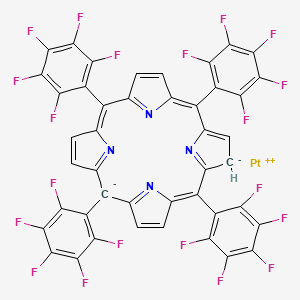
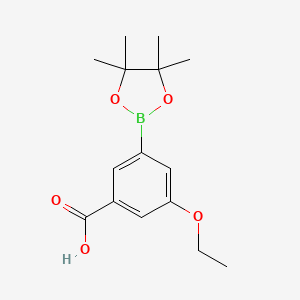
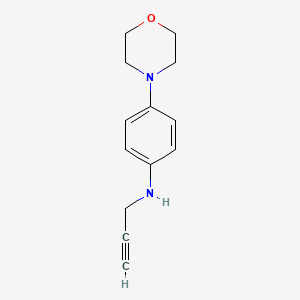
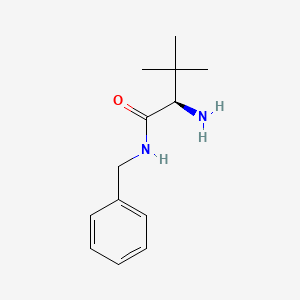
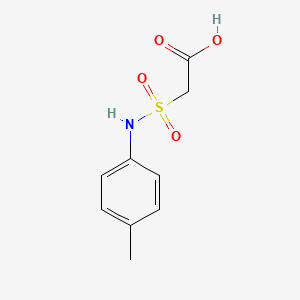

![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
